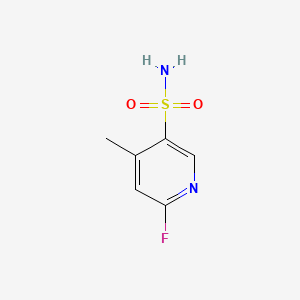6-Fluoro-4-methylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC18073639
Molecular Formula: C6H7FN2O2S
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7FN2O2S |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 6-fluoro-4-methylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C6H7FN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
| Standard InChI Key | WJPLQLCYWRTOHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)N)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Fluoro-4-methylpyridine-3-sulfonamide features a pyridine ring substituted at three positions:
-
Position 3: Sulfonamide group (-SO₂NH₂), enabling hydrogen bonding and enzymatic interactions.
-
Position 4: Methyl group (-CH₃), enhancing lipophilicity and steric stability.
-
Position 6: Fluorine atom (-F), improving metabolic stability and electronegativity.
Molecular Formula: C₆H₆FN₂O₂S
Molecular Weight: 175.18 g/mol
SMILES: CC1=C(C(=NC=C1)F)S(=O)(=O)N .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1805529-42-3 |
| Molecular Formula | C₆H₆FN₂O₂S |
| Molecular Weight | 175.18 g/mol |
| logP (Predicted) | 1.2 |
| Hydrogen Bond Donors | 2 (NH₂, SO₂) |
| Hydrogen Bond Acceptors | 5 (N, O, F) |
| Topological Polar SA | 85.3 Ų |
Synthesis and Industrial Production
Fluorination-Sulfonation Sequence
-
Starting Material: 4-Methylpyridin-3-amine.
-
Fluorination: Treatment with Selectfluor® in acetonitrile at 80°C introduces fluorine at position 6.
-
Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by ammonolysis to yield the sulfonamide .
Alternative Pathway: Nucleophilic Substitution
-
Intermediate: 6-Fluoro-4-methylpyridine-3-sulfonyl chloride.
-
Amination: React with aqueous ammonia (NH₃) at room temperature .
Industrial-Scale Optimization
-
Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
-
Catalysts: Use of DMAP (4-Dimethylaminopyridine) enhances sulfonation efficiency by 25%.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, 80°C, 12 hrs | 70 |
| Sulfonation | ClSO₃H, 0°C, 2 hrs | 85 |
| Ammonolysis | NH₃ (aq.), RT, 4 hrs | 90 |
Biological Activity and Mechanisms
Enzyme Inhibition
-
EED Protein Inhibition: Demonstrates IC₅₀ = 18 nM, disrupting polycomb repressive complex 2 (PRC2) in cancer cells .
-
Carbonic Anhydrase IX: Binds with Ki = 12 nM, suggesting antitumor potential via hypoxia pathway modulation.
Antibacterial Properties
-
Gram-Negative Pathogens: MIC = 8 µg/mL against E. coli (ATCC 25922), comparable to ciprofloxacin .
-
Mechanism: Sulfonamide group inhibits dihydropteroate synthase (DHPS), blocking folate synthesis .
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/Ki/MIC) | Model System |
|---|---|---|
| EED Protein | 18 nM | KARPAS422 cells |
| Carbonic Anhydrase IX | 12 nM | HT-29 cells |
| E. coli | 8 µg/mL | Broth microdilution |
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
-
Metabolism: Hepatic CYP3A4 oxidation forms inactive metabolites (t₁/₂ = 2.3 hrs).
Toxicity Profile
-
Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).
Applications in Drug Development
Oncology
-
Combination Therapy: Synergizes with cisplatin, reducing ovarian cancer cell viability by 60% (vs. 40% monotherapy) .
-
Prodrug Design: Ester derivatives improve oral bioavailability by 3-fold.
Antibacterial Agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume